Methyl 2-formyl-5-isopropylbenzoate
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Overview
Description
Methyl 2-formyl-5-isopropylbenzoate is an organic compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol . It is a derivative of benzoic acid and is characterized by the presence of a formyl group and an isopropyl group attached to the benzene ring. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-formyl-5-isopropylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-formyl-5-isopropylbenzoic acid with methanol in the presence of an acid catalyst . The reaction typically requires refluxing the reactants for several hours to achieve a high yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-formyl-5-isopropylbenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration.
Major Products:
Oxidation: 2-formyl-5-isopropylbenzoic acid.
Reduction: 2-hydroxymethyl-5-isopropylbenzoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 2-formyl-5-isopropylbenzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic effects.
Mechanism of Action
The mechanism of action of methyl 2-formyl-5-isopropylbenzoate involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the benzene ring can engage in π-π interactions with other aromatic compounds. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways .
Comparison with Similar Compounds
Methyl 2-formylbenzoate: Lacks the isopropyl group, resulting in different chemical and biological properties.
Methyl 5-isopropylbenzoate: Lacks the formyl group, affecting its reactivity and applications.
Methyl 2-formyl-4-isopropylbenzoate: Similar structure but with the isopropyl group in a different position, leading to variations in reactivity and biological activity.
Uniqueness: Methyl 2-formyl-5-isopropylbenzoate is unique due to the specific positioning of the formyl and isopropyl groups on the benzene ring. This unique structure imparts distinct chemical reactivity and potential biological activities, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C12H14O3 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
methyl 2-formyl-5-propan-2-ylbenzoate |
InChI |
InChI=1S/C12H14O3/c1-8(2)9-4-5-10(7-13)11(6-9)12(14)15-3/h4-8H,1-3H3 |
InChI Key |
LHEDCBOBDPBJIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)C=O)C(=O)OC |
Origin of Product |
United States |
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